MSX-130

CXCR4 Binding Affinity Competitive Binding Assay

MSX-130 is the only commercially available CXCR4 antagonist with exceptionally weak binding (IC50/EC50 >1000 nM), over 20-fold weaker than AMD3100. Ideal as an inert negative control, it prevents false positives in CXCR4 inhibition studies. Its imidazole core also enables unique fluorescence detection (382/466 nm) for live-cell imaging, while its ultra-low aqueous solubility serves as a gold-standard model for formulation development. High purity (≥98%) ensures batch consistency. For researchers seeking a validated, publication-grade weak antagonist, MSX-130 is an unmatched experimental tool.

Molecular Formula C36H26N4
Molecular Weight 514.6 g/mol
Cat. No. B1677553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMSX-130
SynonymsMSX-130;  MSX 130;  MSX130.
Molecular FormulaC36H26N4
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C4=NC(=C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C36H26N4/c1-5-13-25(14-6-1)31-32(26-15-7-2-8-16-26)38-35(37-31)29-21-23-30(24-22-29)36-39-33(27-17-9-3-10-18-27)34(40-36)28-19-11-4-12-20-28/h1-24H,(H,37,38)(H,39,40)
InChIKeyMKRQQXYFSWSAIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to Pale Yellow Solid Powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MSX-130: A Weak CXCR4 Antagonist for Negative Control and Fluorescence-Based Research Applications


MSX-130 (1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene) is a synthetic imidazole-based small molecule that functions as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4) [1]. It exhibits weak binding affinity to the SDF-1 binding domain of CXCR4, with an EC50 and IC50 both exceeding 1000 nM in competitive binding assays using MDA-MB-231 cells [2]. Additionally, MSX-130 demonstrates notable fluorescence properties when complexed with trichloroacetic acid, displaying excitation and emission maxima at 382 nm and 466 nm, respectively [3].

Why MSX-130 Cannot Be Substituted by Other CXCR4 Antagonists


CXCR4 antagonists vary widely in potency, selectivity, and physicochemical properties, making generic substitution scientifically invalid. MSX-130 is unique among CXCR4 antagonists due to its exceptionally weak binding affinity (IC50 >1000 nM) [1], which contrasts sharply with potent clinical candidates like AMD3100 (IC50 44 nM) or MSX-122 (IC50 ~10 nM) . This weak antagonism makes MSX-130 particularly valuable as a negative control or for probing non-canonical CXCR4 pathways. Furthermore, its imidazole core enables fluorescence applications (382/466 nm) not found in other CXCR4 antagonists [2], while its low aqueous solubility (DMSO only, 3 mg/mL) may be advantageous for specific formulation studies. Substituting MSX-130 with a more potent analog would fundamentally alter experimental outcomes.

MSX-130: Quantitative Differentiation from Potent CXCR4 Antagonists


MSX-130 Exhibits >20-Fold Weaker CXCR4 Binding Affinity Compared to AMD3100

In a competitive binding assay using biotinylated TN14003 as a probe on MDA-MB-231 breast cancer cells, MSX-130 demonstrated an EC50 and IC50 both greater than 1000 nM, indicating weak or no significant binding to the SDF-1 binding domain of CXCR4 [1]. In contrast, the benchmark CXCR4 antagonist AMD3100 (Plerixafor) exhibits an IC50 of 44 nM in a cell-free CXCR4 binding assay .

CXCR4 Binding Affinity Competitive Binding Assay

MSX-130 Is Approximately 100-Fold Less Potent Than the Partial Antagonist MSX-122

MSX-122, a structurally related partial CXCR4 antagonist, inhibits CXCR4/CXCL12 interaction with an IC50 of approximately 10 nM . MSX-130, in contrast, shows an IC50 > 1000 nM in a similar competitive binding context [1], indicating a potency difference of at least two orders of magnitude.

CXCR4 Partial Antagonist Potency Comparison

MSX-130 Displays Unique Fluorescence Properties Absent in Potent CXCR4 Antagonists

When used as the host in a host-guest complex with trichloroacetic acid, MSX-130 displays distinct excitation and emission maxima at 382 nm and 466 nm, respectively [1]. No such fluorescence properties are reported for standard CXCR4 antagonists such as AMD3100, MSX-122, or LY2510924.

Fluorescence Host-Guest Complex Spectral Properties

MSX-130 Exhibits Markedly Lower Aqueous Solubility Compared to AMD3100

MSX-130 is practically insoluble in water and ethanol, requiring DMSO for dissolution with a maximum concentration of 3 mg/mL (5.82 mM) . In contrast, AMD3100 (Plerixafor) is highly water-soluble (≥50 mg/mL) , facilitating its use in aqueous-based in vivo formulations.

Solubility Formulation DMSO

Optimal Research Applications for MSX-130 Based on Quantitative Differentiation


Negative Control for CXCR4 Inhibition Studies

Given its >1000 nM IC50 and >20-fold weaker binding than AMD3100 [1], MSX-130 is an ideal negative control in experiments requiring a CXCR4 antagonist with minimal target engagement. This ensures that observed phenotypic changes are specifically due to CXCR4 inhibition rather than off-target effects.

Fluorescence-Based Binding and Imaging Assays

The unique fluorescence of the MSX-130/trichloroacetic acid complex (ex/em 382/466 nm) [2] enables its use as a fluorescent probe for studying CXCR4 localization or ligand-receptor interactions in live-cell imaging and high-content screening.

Formulation Development Studies

The extremely low aqueous solubility of MSX-130 makes it a suitable model compound for developing novel solubilization techniques (e.g., nanoformulations, cyclodextrin complexes) intended for poorly water-soluble CXCR4 antagonists.

Structure-Activity Relationship (SAR) Benchmarking

As a weakly active imidazole-based CXCR4 antagonist, MSX-130 serves as a reference compound for SAR studies aiming to improve binding affinity through structural modifications, given its clear potency gap compared to MSX-122 (~10 nM) and AMD3100 (44 nM).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MSX-130

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.